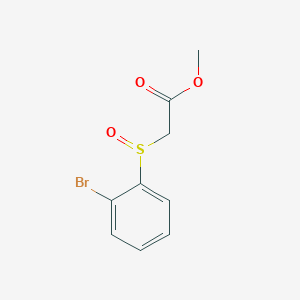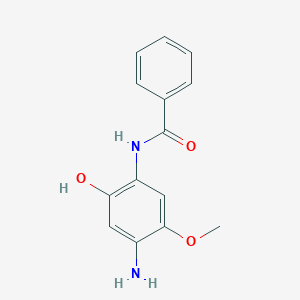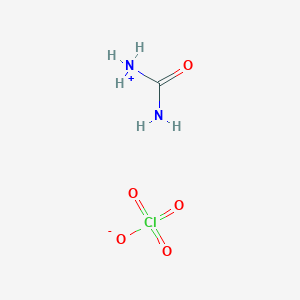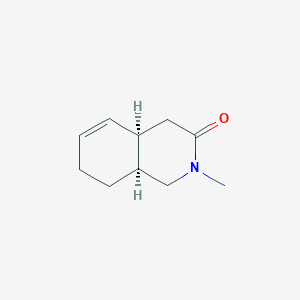
2,6-Dichloro-1-methyl-1,2,6-azadiborinane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-1-methyl-1,2,6-azadiborinane is a unique organoboron compound characterized by the presence of both nitrogen and boron atoms within its cyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-1-methyl-1,2,6-azadiborinane typically involves the reaction of dichloromethylborane with a suitable nitrogen-containing precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization.
化学反応の分析
Types of Reactions: 2,6-Dichloro-1-methyl-1,2,6-azadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Formation of boronic acids or boronates.
Reduction: Formation of boranes or borohydrides.
Substitution: Formation of substituted azadiborinane derivatives.
科学的研究の応用
2,6-Dichloro-1-methyl-1,2,6-azadiborinane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and ceramics.
作用機序
The mechanism of action of 2,6-Dichloro-1-methyl-1,2,6-azadiborinane involves its interaction with various molecular targets. The boron atom in the compound can form stable complexes with biomolecules, which can lead to the inhibition of specific enzymes or the modulation of biological pathways. The nitrogen atom in the structure also plays a crucial role in its reactivity and binding properties.
類似化合物との比較
- 2,6-Dichloro-1-methyl-1,2,6-azaborinane
- 2,6-Dichloro-1-methyl-1,2,6-azadiborane
Comparison: 2,6-Dichloro-1-methyl-1,2,6-azadiborinane is unique due to the presence of both nitrogen and boron atoms within its cyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
特性
CAS番号 |
89992-15-4 |
|---|---|
分子式 |
C4H9B2Cl2N |
分子量 |
163.7 g/mol |
IUPAC名 |
2,6-dichloro-1-methyl-1,2,6-azadiborinane |
InChI |
InChI=1S/C4H9B2Cl2N/c1-9-5(7)3-2-4-6(9)8/h2-4H2,1H3 |
InChIキー |
GNBUCKZMUZBNPI-UHFFFAOYSA-N |
正規SMILES |
B1(CCCB(N1C)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

![4-[(E)-Phenyldiazenyl]-N-(1-phenylethyl)benzamide](/img/structure/B14400014.png)
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)

![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
![4-Methylbenzene-1-sulfonic acid--1-oxaspiro[4.5]decan-8-ol (1/1)](/img/structure/B14400049.png)
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)


